molecular formula C15H10N4O B12936828 [2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde CAS No. 167959-20-8

[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde

Cat. No.: B12936828
CAS No.: 167959-20-8
M. Wt: 262.27 g/mol
InChI Key: QXKGHONOKVYYEN-UHFFFAOYSA-N
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Description

[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde is a chemical building block designed for research applications, particularly in the discovery and development of novel therapeutic agents. Its core structure is based on the benzimidazole pharmacophore, which is known to be a key scaffold in medicinal chemistry due to its ability to interact with critical biological targets . Primarily of interest in oncology research, this compound is structurally analogous to other bis-benzimidazole (BBZ) derivatives that have demonstrated potent anticancer activity by functioning as DNA minor groove-binding ligands (MGBLs) . Such molecules typically form non-covalent interactions with the AT-rich regions of DNA, which can interfere with DNA-dependent enzymatic processes . A key mechanism of action for related BBZ compounds is the inhibition of human topoisomerase I (Hu Topo I), an enzyme essential for DNA replication and transcription . By inhibiting this enzyme, these compounds can prevent cancer cell proliferation and induce DNA damage, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis (programmed cell death) . Researchers may utilize this compound as a precursor for synthesizing more complex molecules or as a tool compound to study the mechanisms of DNA interaction and topoisomerase inhibition. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

167959-20-8

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

2-(3H-benzimidazol-5-yl)-3H-benzimidazole-5-carbaldehyde

InChI

InChI=1S/C15H10N4O/c20-7-9-1-3-12-14(5-9)19-15(18-12)10-2-4-11-13(6-10)17-8-16-11/h1-8H,(H,16,17)(H,18,19)

InChI Key

QXKGHONOKVYYEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)NC(=N2)C3=CC4=C(C=C3)N=CN4

Origin of Product

United States

Preparation Methods

Low-Cost Starting Materials and Mild Conditions

A patented method emphasizes the use of low-cost starting materials and avoids hazardous reagents, making it suitable for large-scale production with excellent yields. This method involves:

  • A Stobbe condensation reaction between specific precursors under basic conditions.
  • Use of bases such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide.
  • Solvents like methanol, ethanol, acetonitrile, or methylene chloride.
  • Reaction temperatures maintained between 50°C and 55°C.

This approach avoids additional separation steps and dangerous reagents, enhancing safety and efficiency in benzimidazole synthesis.

Solvent-Free Synthesis Using Potassium Ferrocyanide Catalyst

An efficient solvent-free method for synthesizing benzimidazoles involves grinding substituted 1,2-diamines with aldehydes in the presence of potassium ferrocyanide (10 mol %) at room temperature. The reaction completes rapidly (under 2 minutes), and the product is isolated by washing and recrystallization. This green chemistry approach offers high yields and operational simplicity.

Specific Preparation of [2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde

While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred from related benzimidazole and bi-benzimidazole derivatives:

  • Step 1: Formation of 5-carboxaldehyde-substituted benzimidazole units
    Starting from 1H-benzimidazole derivatives, selective formylation at the 5-position can be achieved using formylating agents under controlled conditions.

  • Step 2: Coupling to form the 2,5'-bi-benzimidazole linkage
    The bi-benzimidazole structure is formed by coupling two benzimidazole units at the 2 and 5' positions, often via palladium-catalyzed cross-coupling or oxidative coupling methods.

  • Step 3: Purification and characterization
    The product is purified by recrystallization or chromatography and characterized by NMR spectroscopy, confirming the aldehyde proton signal and the bi-benzimidazole framework.

Detailed Experimental Example from Related Benzimidazole Synthesis

A representative preparation of benzimidazole carboxaldehydes involves:

Step Reagents & Conditions Description Yield & Notes
1 1H-imidazole-4-carboxaldehyde, pyridine, hydroxylamine hydrochloride, acetic anhydride Reaction at 0–110°C with controlled addition of acetic anhydride, followed by pH adjustment to 8.0 with NaOH 82% yield; product isolated as light yellow solid after extraction and washing
2 Extraction with ethyl acetate, washing with brine, drying over MgSO4 Standard organic workup to isolate crude product High purity confirmed by 1H and 13C NMR
3 Recrystallization from toluene Final purification step Consistent spectral data with assigned structure

This method highlights the importance of temperature control, pH adjustment, and careful workup to obtain high-purity aldehyde-functionalized benzimidazole derivatives.

Analytical Data Supporting Preparation

Typical NMR data for benzimidazole carboxaldehydes show:

Compound 1H NMR (DMSO-d6, 400 MHz) Key Signals
1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde δ 9.64 (s, 1H, aldehyde), 7.87 (s, 1H), 7.31 (m, 5H), 5.56 (s, 2H), 2.33 (m, 3H) Aldehyde proton at ~9.6 ppm confirms formylation
Ethyl 4-acetoxy-1-benzyl-2-methyl-1H-benzo[d]imidazole-6-carboxylate δ 8.10 (s, 1H), 7.61 (s, 1H), 7.40–7.15 (m, 5H), 5.59 (m, 2H), 4.31 (q, 2H), 2.61 (s, 3H), 1.35 (t, 3H) Signals consistent with benzimidazole and ester functionalities

These data confirm the structural integrity and successful synthesis of benzimidazole derivatives with aldehyde substituents.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Stobbe Condensation with Base Catalysis Uses low-cost materials, mild temperature (50–55°C), common solvents High yield, scalable, safe reagents Requires base and solvent control
Solvent-Free Grinding with Potassium Ferrocyanide Catalyst Rapid reaction (<2 min), room temperature, no solvent Green chemistry, simple workup Limited to certain substrates
Formylation and Coupling for Bi-benzimidazole Formation Stepwise synthesis, palladium-catalyzed coupling Enables bi-benzimidazole framework Multi-step, requires catalyst
Hydroxylamine/Acetic Anhydride Formylation Controlled temperature, pH adjustment, extraction High purity, good yield (82%) Requires careful temperature and pH control

Chemical Reactions Analysis

Types of Reactions: 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carboxylic acid.

    Reduction: 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-methanol.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. Additionally, the aldehyde group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts that modulate biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

Hoechst 33342
  • Structure : 2'-(4-Ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazole trihydrochloride .
  • Key Features: Ethoxyphenyl and piperazinyl substituents enhance DNA minor groove binding, with strong fluorescence upon DNA interaction .
  • Applications : Apoptosis detection, nuclear staining in live cells (e.g., HeLa cells) .
Hoechst 33258
  • Structure : Differs from Hoechst 33342 by replacing the ethoxyphenyl group with a hydroxyphenyl group .
  • Key Features : Reduced cell permeability compared to Hoechst 33342 due to the hydroxyl group, limiting its use in live-cell imaging .
Methyl 1H-benzimidazole-5-carboxylate
  • Structure : Methyl ester at the 5-position of the benzimidazole ring .
  • Key Features : Lacks the bi-benzimidazole scaffold, reducing DNA-binding affinity. The ester group enhances solubility in organic solvents .
  • Applications : Intermediate in synthesizing benzimidazole-based pharmaceuticals or dyes .
1-Methyl-1H-benzimidazole-5-carboxylic acid
  • Structure : Carboxylic acid derivative with a methyl group at the 1-position .
[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde
  • Structure : Carboxaldehyde substituent at the 5-position of the bi-benzimidazole core.
  • Key Features: The aldehyde group enables conjugation reactions (e.g., with amines or hydrazines), distinguishing it from Hoechst dyes. Its DNA-binding capability is likely reduced compared to Hoechst derivatives due to the lack of minor groove-targeting substituents.

Physicochemical Properties

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point/Dec. Key Functional Groups
Hoechst 33342 23491-52-3 C₂₇H₂₈Cl₃N₆O 561.93 N/A Ethoxyphenyl, piperazinyl
Hoechst 33258 23491-44-3 C₂₅H₂₇Cl₃N₆O 533.88 N/A Hydroxyphenyl, piperazinyl
Methyl 1H-benzimidazole-5-carboxylate 26663-77-4 C₉H₈N₂O₂ 176.17 139–143°C Methyl ester
1-Methyl-1H-benzimidazole-5-carboxylic acid 53484-17-6 C₉H₈N₂O₂ 176.17 >300°C (dec.) Carboxylic acid, methyl
This compound Not provided Not provided Not provided Not provided Carboxaldehyde, bi-benzimidazole

Biological Activity

[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their broad-spectrum pharmacological properties. They exhibit activities against various diseases, including cancer, infections, and inflammatory conditions. The structural features of these compounds contribute to their biological efficacy, making them valuable in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the NF-κB pathway. For instance, one study demonstrated that certain benzimidazole derivatives exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231), suggesting a promising avenue for further exploration in cancer therapy .

Antimicrobial Properties

The compound also shows significant antimicrobial activity. In vitro tests have revealed that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies utilizing the broth microdilution method indicated that derivatives with specific substitutions on the benzimidazole ring displayed notable antibacterial activity compared to standard antibiotics . The minimum inhibitory concentrations (MICs) for some derivatives were found to be significantly lower than those of conventional antibiotics like ampicillin and ciprofloxacin.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at different positions on the benzimidazole scaffold can enhance potency and selectivity against various biological targets. For instance, substituents at the 2-position of the indole nucleus have been linked to improved antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

A study investigated a series of benzimidazole derivatives for their ability to inhibit cell proliferation in MDA-MB-231 cells. The results showed that compounds with electron-withdrawing groups demonstrated enhanced cytotoxicity, indicating that electronic effects play a crucial role in their anticancer activity.

CompoundIC50 (µM)Mechanism of Action
112.5Apoptosis induction via NF-κB modulation
225Inhibition of cell cycle progression
315Targeting XIAP proteins

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, several benzimidazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with specific functional groups exhibited MIC values significantly lower than those of standard treatments.

CompoundMIC (µg/mL)Target Organism
A50S. aureus
B100E. coli
C62.5S. typhi

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